molecular formula C24H39N3O3 B028384 Idaverine CAS No. 100927-13-7

Idaverine

Cat. No.: B028384
CAS No.: 100927-13-7
M. Wt: 417.6 g/mol
InChI Key: FUWZBLSXACKFQX-IBGZPJMESA-N
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Preparation Methods

The synthesis of Idaverine involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This often includes the use of automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Idaverine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Idaverine has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in studies involving muscarinic receptor antagonists.

    Biology: Investigated for its effects on smooth muscle contractions and its potential use in treating conditions like irritable bowel syndrome.

    Medicine: Explored for its potential to prevent motion sickness and its effects on the cardiovascular system.

    Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.

Mechanism of Action

Idaverine exerts its effects by selectively binding to the M2 muscarinic receptors, inhibiting their activity. This leads to a reduction in smooth muscle contractions and other physiological responses mediated by these receptors. The molecular targets of this compound include the M2 receptors found in various tissues, including the heart and smooth muscles .

Comparison with Similar Compounds

Idaverine is unique in its selectivity for the M2 receptor subtype over the M3 receptor subtype. Similar compounds include:

This compound’s selectivity for the M2 receptor makes it particularly useful in studies and applications where targeted inhibition of this receptor subtype is desired.

Properties

IUPAC Name

1-[4-[ethyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]butanoyl]-N,N-dimethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O3/c1-6-26(19(2)18-20-9-11-22(30-5)12-10-20)15-7-8-23(28)27-16-13-21(14-17-27)24(29)25(3)4/h9-12,19,21H,6-8,13-18H2,1-5H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWZBLSXACKFQX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)C(C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCC(=O)N1CCC(CC1)C(=O)N(C)C)[C@@H](C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881410
Record name Idaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100927-13-7
Record name Idaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100927137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6212R3SLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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